molecular formula C15H19N3O B2519659 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1239783-33-5

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2519659
CAS No.: 1239783-33-5
M. Wt: 257.337
InChI Key: QKIDOHYNMQBENV-UHFFFAOYSA-N
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Description

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring linked to a 1,2,4-oxadiazole moiety, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The subsequent step involves the alkylation of piperidine with the oxadiazole derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-{[3-(4-Carboxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine.

    Reduction: 4-{[3-(4-Methylphenyl)-1,2,4-diaminopropyl]methyl}piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Similar structure but with a methoxy group instead of a methyl group.

    4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Contains a chlorine atom on the phenyl ring.

    4-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Features a nitro group on the phenyl ring.

Uniqueness

4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct pharmacological properties.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-2-4-13(5-3-11)15-17-14(19-18-15)10-12-6-8-16-9-7-12/h2-5,12,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIDOHYNMQBENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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